guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, reaction products with guanidine hydrochloride N,N’-bis(mixed Ph, tolyl and xylyl) derivs. is a complex organic compound. It is characterized by the presence of a pyrazole ring, carboxylic acid group, and azo linkage, along with sulfonated phenyl groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
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Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid group via carboxylation reactions.
Step 3: Azo coupling reaction to introduce the azo linkage.
Step 4: Sulfonation of phenyl groups.
Step 5: Reaction with guanidine hydrochloride and N,N’-bis(mixed Ph, tolyl and xylyl) derivatives.
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Reaction Conditions
Catalysts: Specific metal catalysts may be used to facilitate the reactions.
Temperature: Controlled heating to specific temperatures to ensure proper reaction kinetics.
Solvents: Use of organic solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonated phenyl groups can undergo substitution reactions, where different substituents replace the sulfonate groups.
Azo Coupling: The azo linkage can participate in further coupling reactions to form more complex azo compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with different substituents replacing the sulfonate groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonated phenyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways and biochemical reactions within cells.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, highlighting its uniqueness:
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Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole ring structures and carboxylic acid groups.
Azo Compounds: Compounds with azo linkages and similar functional groups.
Sulfonated Phenyl Compounds: Compounds with sulfonated phenyl groups.
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Uniqueness
- The combination of the pyrazole ring, carboxylic acid group, azo linkage, and sulfonated phenyl groups makes this compound unique.
- Its specific reactivity and interactions with biological molecules set it apart from other similar compounds.
Properties
CAS No. |
71077-14-0 |
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Molecular Formula |
C17H18ClN7O9S2 |
Molecular Weight |
564 g/mol |
IUPAC Name |
guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H12N4O9S2.CH5N3.ClH/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;2-1(3)4;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);(H5,2,3,4);1H |
InChI Key |
BHAUFROZPICYNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(=N)(N)N.Cl |
71077-14-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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